molecular formula C10H6Cl2N2S B13481409 4,6-Dichloro-2-(phenylsulfanyl)pyrimidine

4,6-Dichloro-2-(phenylsulfanyl)pyrimidine

Cat. No.: B13481409
M. Wt: 257.14 g/mol
InChI Key: MVJNIQNDGYXKMP-UHFFFAOYSA-N
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Description

4,6-Dichloro-2-(phenylsulfanyl)pyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family. Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of two chlorine atoms at positions 4 and 6, and a phenylsulfanyl group at position 2.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dichloro-2-(phenylsulfanyl)pyrimidine typically involves nucleophilic substitution reactions. One common method starts with 4,6-dichloropyrimidine, which undergoes a substitution reaction with a thiophenol derivative to introduce the phenylsulfanyl group. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: 4,6-Dichloro-2-(phenylsulfanyl)pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Nucleophilic Substitution: Substituted pyrimidines with various functional groups.

    Suzuki-Miyaura Coupling: Biaryl derivatives.

    Oxidation: Sulfoxides and sulfones.

Mechanism of Action

The mechanism of action of 4,6-Dichloro-2-(phenylsulfanyl)pyrimidine depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. For example, it can inhibit tyrosine kinases or other signaling proteins, leading to the modulation of cellular processes such as proliferation and apoptosis .

Comparison with Similar Compounds

  • 4,6-Dichloro-2-methylthiopyrimidine
  • 4,6-Dichloro-2-(methylsulfanyl)pyrimidine
  • 4,6-Dichloro-2-(phenylthio)pyrimidine

Comparison: 4,6-Dichloro-2-(phenylsulfanyl)pyrimidine is unique due to the presence of the phenylsulfanyl group, which imparts distinct electronic and steric properties compared to its analogs. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications .

Properties

Molecular Formula

C10H6Cl2N2S

Molecular Weight

257.14 g/mol

IUPAC Name

4,6-dichloro-2-phenylsulfanylpyrimidine

InChI

InChI=1S/C10H6Cl2N2S/c11-8-6-9(12)14-10(13-8)15-7-4-2-1-3-5-7/h1-6H

InChI Key

MVJNIQNDGYXKMP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SC2=NC(=CC(=N2)Cl)Cl

Origin of Product

United States

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